Product packaging for Ascorbyl Glucoside(Cat. No.:CAS No. 129499-78-1)

Ascorbyl Glucoside

Cat. No.: B590808
CAS No.: 129499-78-1
M. Wt: 338.26 g/mol
InChI Key: MLSJBGYKDYSOAE-DCWMUDTNSA-N
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Description

Significance of Ascorbyl Glucoside as a Stable Ascorbic Acid Precursor in Biomedical Research

The primary significance of this compound in a research setting lies in its superior stability compared to L-ascorbic acid. atamanchemicals.comchemicalbook.com Pure ascorbic acid is notoriously unstable in aqueous solutions, making it challenging to formulate and maintain its biological activity for experimental purposes. this compound, however, demonstrates high stability across various conditions, including changes in pH, temperature, and the presence of metal ions. chemicalbook.com This stability ensures the integrity of the compound in research applications, from cosmetic formulations to cell culture media. atamanchemicals.comchemicalbook.com

Upon introduction into a biological environment, such as skin cells, this compound is broken down by the enzyme alpha-glucosidase. chemicalbook.comexponentbeauty.comresearchgate.net This enzymatic cleavage releases L-ascorbic acid and glucose, allowing the ascorbic acid to exert its biological effects locally. nagase.comchemicalbook.com This process provides a sustained release of vitamin C, which is beneficial for long-term studies in cell cultures, as it ensures a constant and prolonged availability of the active compound to the cells. atamanchemicals.comsarchemlabs.com

In biomedical research, this stable precursor has been utilized to investigate the effects of vitamin C in various contexts. For instance, studies using cultured human skin fibroblasts have shown that this compound effectively stimulates collagen synthesis. cir-safety.orgcir-safety.org Research has also demonstrated its role in inhibiting melanin (B1238610) synthesis in B16 melanoma cells. cir-safety.orgcir-safety.org Furthermore, its antioxidant properties are a key area of investigation. After its conversion to ascorbic acid, it can significantly reduce the formation of free radicals, which is a critical aspect of studies on photoaging and cellular damage. chemicalbook.comnih.gov Its application extends to tissue engineering, where it has been shown to enhance the proliferation of bone marrow mesenchymal stem cells and promote wound healing in research models. nih.govnih.govdergipark.org.tr

Historical Perspective on the Development and Research of this compound

The development of this compound was driven by the need for a stable, usable form of vitamin C for various applications. The invention of this compound is credited to Professor Itaru Yamamoto of Okayama University in 1989. nagase.com Professor Yamamoto's research focused on the physiological effects of vitamin C and the concept that it might be stored in the body as a more stable glycosylated derivative. nagase.com

The synthesis of this compound was achieved through an enzymatic process known as transglucosylation. cir-safety.orgwikipedia.org Initial research involved using an α-glucosidase enzyme from rat intestine to react ascorbic acid with sugars, leading to the production of a novel, stable vitamin C glycoside. nagase.com Further development utilized enzymes like cyclodextrin (B1172386) glucanotransferase (CGTase) for more efficient synthesis from materials such as dextrin (B1630399) and sodium ascorbate. cir-safety.org

A pivotal moment in the history of this compound was the collaboration with Nagase Viita (formerly Hayashibara Co., Ltd.), which led to the successful mass production of the compound. nagase.com The research team at Nagase Viita accomplished this in a remarkably short period of three months, leveraging their extensive expertise in enzyme research. This breakthrough made the large-scale application of this compound feasible. In 1995, it was launched as a cosmetic ingredient under the trade name "AA2G™," marking its entry into broader use. nagase.com Since then, it has become a subject of continuous research, exploring its various biological effects, such as its antiscorbutic activity and its influence on skin physiology. nih.govwikipedia.org

Detailed Research Findings

The following table summarizes key research findings on the biological effects of this compound from various in vitro studies.

Research FocusModel SystemKey FindingsReference(s)
Collagen Synthesis Cultured Human Skin FibroblastsEffectively stimulated collagen synthesis at concentrations of 0.1 - 0.5 mM. Continuous supplementation (0.25 mM) for 24 days tripled cell growth compared to controls. cir-safety.orgcir-safety.org
Melanin Synthesis Inhibition B16 Melanoma CellsAt a concentration of 2 mmol/L, it caused a statistically significant reduction in melanin synthesis compared to controls. The effect was sustained over 48 hours. cir-safety.orgcir-safety.org
Wound Healing Bone Marrow Mesenchymal Stem Cells (BMSCs) & Mouse ModelPre-treatment with this compound (AA2G) enhanced BMSC proliferation and the ability to promote angiogenesis. In vivo, the AA2G-treated BMSC group showed a faster wound healing rate and higher vascularization. nih.gov
Cytoprotection Cultured HaCaT Human KeratinocytesSuppressed UVB-induced cytotoxicity in a dose-dependent manner (0.5 to 5 mM). cir-safety.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula C12H18O11 B590808 Ascorbyl Glucoside CAS No. 129499-78-1

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2R)-2-[(1S)-1,2-dihydroxyethyl]-3-hydroxy-4-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2H-furan-5-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18O11/c13-1-3(15)9-8(19)10(11(20)22-9)23-12-7(18)6(17)5(16)4(2-14)21-12/h3-7,9,12-19H,1-2H2/t3-,4+,5+,6-,7+,9+,12+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MLSJBGYKDYSOAE-DCWMUDTNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C1C(C(C(C(O1)OC2=C(C(OC2=O)C(CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C([C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)OC2=C([C@H](OC2=O)[C@H](CO)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18O11
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50926423
Record name L-Ascorbic acid 2-glucoside
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Molecular Weight

338.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129499-78-1
Record name L-Ascorbic acid 2-glucoside
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129499-78-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ascorbic acid 2-O-glucoside
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ascorbyl glucoside
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11335
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name L-Ascorbic acid 2-glucoside
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50926423
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ASCORBYL GLUCOSIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2V52R0NHXW
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis Methodologies and Enzymatic Biotransformation

Enzymatic Glycosylation of L-Ascorbic Acid

Enzymatic glycosylation is the cornerstone of Ascorbyl Glucoside synthesis. This biocatalytic process utilizes various enzymes to attach a glucose molecule to L-ascorbic acid, resulting in the more stable 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2G). nih.govwikipedia.org The enzymes primarily used for this transglucosylation reaction include cyclomaltodextrin glucanotransferase (CGTase), α-glucosidase, and other glycosyltransferases. researchgate.net

Cyclomaltodextrin glucanotransferase (CGTase) is a key enzyme in the industrial production of this compound. frontiersin.orgnagase.com It catalyzes the transfer of a glucosyl unit from a donor substrate, such as starch or cyclodextrin (B1172386), to the C2 hydroxyl group of L-ascorbic acid. frontiersin.org This process, known as intermolecular transglycosylation, is highly specific and efficient. frontiersin.org

Research has shown that CGTase from various bacterial sources, including Paenibacillus sp. and Bacillus sp. SK 13.002, can be effectively used for this synthesis. cir-safety.orgsciepub.com The reaction typically involves reacting L-ascorbic acid with starch-derived oligosaccharides in the presence of CGTase. cir-safety.org In some processes, a subsequent hydrolysis step using an enzyme like glucoamylase is employed to break down intermediate products (ascorbic acid-2-oligosaccharides) into the final this compound product. cir-safety.orgcir-safety.org The efficiency of CGTase can be further enhanced through protein engineering. For instance, modifying the +1 and +2 subsites of CGTase from Bacillus stearothermophilus has been shown to significantly increase its catalytic efficiency in synthesizing AA-2G. nih.gov

Table 1: Comparison of CGTase from Different Sources for AA-2G Synthesis

Enzyme Source Glycosyl Donor Product Yield/Concentration Reference
Bacillus sp. SK 13.002 Maltose (B56501) 5.5 g/L sciepub.com
Thermoanaerobacter sp. α-cyclodextrin 143 g/L acs.org
Paenibacillus macerans (fusion enzyme) Soluble Starch 3.03 g/liter asm.org

Alpha-glucosidase is another important enzyme utilized in the synthesis of this compound. nih.gov It was one of the first enzymes identified as capable of producing AA-2G. researchgate.net This enzyme can catalyze a unique transglucosylation from a donor like maltose to L-ascorbic acid. nih.gov The advantage of using α-glucosidase, particularly from sources like rice seed, is the production of fewer intermediates and byproducts compared to other enzymatic methods. nih.govresearchgate.net

Studies have explored α-glucosidases from various origins, including rat intestine, rice seed (Oryza sativa), and Aspergillus niger. nih.govresearchgate.netnih.gov For example, an α-glucosidase from Oryza sativa, produced in Pichia pastoris, synthesized 8.7 ± 0.4 g/L of AA-2G under optimized conditions. nih.gov Research comparing α-glucosidases from Aspergillus niger, Japanese rice, and Rattus rattus found that the enzyme from Japanese rice exhibited the highest specific activity and transglycosidation rate, yielding 2,577.2 mg/L of AA-2G. researchgate.net Immobilization techniques, such as creating cross-linked enzyme aggregates (CLEA), have been shown to enhance the transglycosylation yield of α-glucosidase, making it a more viable catalyst for industrial-scale production. tandfonline.com

Table 2: Comparison of α-Glucosidases for AA-2G Synthesis

Enzyme Source Product Yield Transglycosidation Rate Reference
Aspergillus niger (AAG) 153.1 mg/L 0.5% researchgate.net
Rattus rattus (RAG) 861.0 mg/L 2.5% researchgate.net
Japanese rice (JrAG) 2,577.2 mg/L 7.6% researchgate.net
Oryza sativa (recombinant) 8.7 ± 0.4 g/L Not specified nih.gov

Beyond CGTase and α-glucosidase, other glycosyltransferases are being explored to enhance the efficiency of this compound synthesis. researchgate.net These enzymes offer alternative pathways for the regioselective glucosylation of L-ascorbic acid. nih.gov

Sucrose (B13894) phosphorylase is one such enzyme that has shown high efficiency and site-selectivity in synthesizing AA-2G from sucrose. researchgate.net The enzyme from Bifidobacterium longum, for example, can produce a concentrated product solution of 155 g/L. researchgate.net Other enzymes like α-amylase and α-isomaltosylglucosaccharide synthase have also been used for the transglucosylation of L-ascorbic acid. researchgate.netresearchgate.net The ongoing research into these alternative enzymes aims to find more economical and efficient biocatalytic routes for the production of this compound, potentially using different and more cost-effective glycosyl donors. frontiersin.orgresearchgate.net

Utilization of Alpha-Glucosidase in Biocatalytic Production

Industrial-Scale Production and Purification Strategies

The industrial-scale production of this compound involves not only the enzymatic synthesis but also the optimization of reaction conditions and sophisticated downstream processing to isolate and purify the final product. google.comsciepub.com

Optimizing the conditions of the enzymatic reaction is crucial for maximizing the yield and efficiency of this compound synthesis. Key parameters that are typically optimized include pH, temperature, substrate ratios, and enzyme concentration. sciepub.com

For instance, in the synthesis of AA-2G using CGTase from Bacillus sp. SK 13.002, the optimal conditions were found to be a pH of 8.0, a temperature of 37°C, a reaction time of 24 hours, a 1:1 mass ratio of maltose to L-ascorbic acid, and an enzyme concentration of 200 U/mL. sciepub.com Similarly, for α-glucosidase from Oryza sativa, the optimal temperature was 65°C and the optimal pH was 4.0. nih.gov The choice of glycosyl donor also plays a significant role; while cyclodextrins can result in high conversion rates, less expensive donors like soluble starch are being investigated to make the process more economical. frontiersin.orgasm.org

Following the enzymatic reaction, a multi-step downstream process is required to separate this compound from the reaction mixture, which contains unreacted substrates, byproducts, and the enzyme. A common industrial method involves several stages of filtration, chromatography, and crystallization. google.comgoogle.com

One patented process describes a purification sequence that includes nanofiltration to remove residual L-ascorbic acid, followed by continuous fluid separation to remove glucose. google.com The pH is then adjusted using a cation exchange resin, and the solution is concentrated again via nanofiltration to remove inorganic salts. google.com The final steps involve vacuum distillation to further concentrate the this compound solution, followed by crystallization to obtain the pure solid product. google.com Another approach involves using microbial fermentation to remove unreacted sugars, followed by ion exchange chromatography to achieve a purity of over 95%, and then concentration and temperature reduction for crystallization. google.com The successful crystallization of this compound was a significant milestone, enabling the production of a high-purity, easy-to-handle final product. nagase.com

Optimization of Enzymatic Reaction Conditions

Advancements in Biosynthetic Pathways

The industrial production of this compound (2-O-α-D-Glucopyranosyl-L-ascorbic acid, AA-2G) has largely moved away from challenging chemical synthesis methods towards more efficient and regioselective enzymatic processes. researchgate.netnih.gov These biotechnological approaches primarily involve the transglucosylation of L-ascorbic acid (Vitamin C), a process that enhances the stability of the otherwise unstable Vitamin C molecule. cir-safety.orgnagase.comresearchgate.net Enzymatic synthesis is the preferred method due to its ability to selectively target the hydroxyl group at the C-2 position of ascorbic acid, resulting in the stable and effective AA-2G. cir-safety.orgresearchgate.net

Advancements in this field are characterized by the exploration and optimization of various enzymes and microbial sources to improve reaction yield and efficiency. nih.gov The core of this biotransformation is the use of glycosyltransferases that catalyze the transfer of a glucosyl moiety from a donor substrate to L-ascorbic acid. nih.gov Early successes involved using enzymes produced by genera such as Aspergillus and Penicillium. google.com Investigations confirmed that enzymes from Aspergillus niger, Aspergillus awamori, and Penicillium chrysogenum were effective in forming this compound when incubated with sodium L-ascorbate and maltose. google.com

Subsequent research has identified several key classes of enzymes capable of catalyzing this reaction, including α-glucosidase, cyclodextrin glycosyltransferase (CGTase), α-amylase, and sucrose phosphorylase. researchgate.netresearchgate.net Of the various glycosidases initially tested, rice seed α-glucosidase was found to produce a nonreducing and stable glucoside of L-ascorbic acid. cir-safety.orgcir-safety.org Another significant breakthrough was the use of cyclomaltodextrin glucanotransferase (CGTase), which proved to be highly efficient in producing AA-2G. nagase.com Research using CGTase from Paenibacillus sp. demonstrated a biocatalytic transglucosylation reaction where starch-derived oligosaccharides are reacted with L-ascorbic acid. cir-safety.org In some cases, a subsequent hydrolysis step using glucoamylase is added to the reaction mixture to break down intermediate ascorbic acid-2-oligosaccharides into the final this compound product. cir-safety.org

Table 1: Research Findings on Enzymatic Synthesis of this compound

EnzymeSource OrganismSubstratesKey Research FindingCitation
α-glucosidaseRice SeedL-ascorbic acid, Glycosyl donorProduced a nonreducing and stable glucoside of L-ascorbic acid. cir-safety.orgnih.gov
Cyclodextrin Glucanotransferase (CGTase)Paenibacillus sp.L-ascorbic acid, Starch-derived oligosaccharidesEfficiently produces this compound through biocatalytic transglucosylation. cir-safety.orgnagase.com
Sucrose Phosphorylase (SPase)Bifidobacterium longumL-ascorbic acid, SucroseAchieved high efficiency and site-selectivity at an optimal pH of 5.2, yielding up to 155 g/L of product. researchgate.net
TransferaseAspergillus niger, Penicillium chrysogenumSodium L-ascorbate, MaltoseConfirmed as effective enzyme sources for the formation of this compound. google.com
α-amylaseNot specifiedL-ascorbic acid, StarchIdentified as one of the key enzymes for the enzymatic synthesis of AA-2G. researchgate.net

Bioconversion and Cellular Uptake Mechanisms

Enzymatic Hydrolysis of Ascorbyl Glucoside to L-Ascorbic Acid in Biological Systems

This compound (AA-2G) is a stabilized derivative of L-ascorbic acid, designed to overcome the inherent instability of its parent molecule. biowaynutrition.comscielo.br Its biological activity is contingent upon its conversion back to L-ascorbic acid within biological systems. This bioconversion is primarily an enzymatic process. researchgate.netchemsrc.com

The key enzyme responsible for the hydrolysis of this compound is alpha-glucosidase. researchgate.netmdpi.comnih.gov This enzyme is present in various biological tissues, including the brush border membranes of the small intestine and, significantly for topical applications, within the skin. cir-safety.orgresearchgate.net In the context of dermal metabolism, alpha-glucosidases are found on the cell membranes of keratinocytes and fibroblasts. researchgate.netresearchgate.net

When this compound is topically applied and penetrates the stratum corneum, it comes into contact with these epidermal cells. gdch.demdpi.com The alpha-glucosidase enzyme on the cell surface catalyzes the hydrolysis of the glycosidic bond in the this compound molecule. researchgate.netmdpi.com This enzymatic cleavage breaks the bond between the glucose unit and the L-ascorbic acid molecule, releasing free, biologically active L-ascorbic acid and glucose. mdpi.comnih.gov This process allows this compound to act as a pro-drug, delivering L-ascorbic acid directly to the skin cells where it can exert its effects. mdpi.com Studies have confirmed that this conversion is essential for its activity; for instance, the vitamin C activity of AA-2G is realized after this enzymatic hydrolysis. mdpi.com Research using rat intestinal and rice seed alpha-glucosidases has shown that these enzymes effectively hydrolyze the glucoside, liberating L-ascorbic acid activity. nih.gov

A significant characteristic of the enzymatic hydrolysis of this compound is the sustained release of L-ascorbic acid. cir-safety.orgcir-safety.org Unlike the direct application of L-ascorbic acid, which can be rapidly oxidized, this compound acts as a reservoir, gradually releasing the active molecule over an extended period. cir-safety.orgresearchgate.net

Table 1: Research Findings on L-Ascorbic Acid Release Kinetics
Study FocusKey FindingImplicationSource Index
Comparative Percutaneous AbsorptionMaximum flux of AA-equivalents from this compound was observed at 12 hours, with continued absorption over 24 hours.Demonstrates prolonged and continuous release of L-ascorbic acid in the skin. researchgate.net
In Vivo MetabolismAfter application of a 2% cream, this compound was absorbed and converted to ascorbic acid, indicating sustained release.Confirms the pro-drug mechanism leading to a gradual supply of the active compound. cir-safety.orgcir-safety.org
Comparative Absorption RatesPercutaneous absorption of this compound is more continuous compared to the faster absorption of ascorbyl phosphates.Highlights the unique, steady release profile of this compound. gdch.de

Role of Alpha-Glucosidase in Dermal and Cellular Metabolism

Cellular Permeation and Transport Pathways

For this compound to be effective, it must first permeate the outer layer of the skin, and its metabolite, L-ascorbic acid, must then be transported into the target cells.

The percutaneous absorption of this compound has been investigated using various models. Due to its hydrophilic nature, its skin permeability is inherently lower than that of L-ascorbic acid itself. mdpi.comnih.gov However, it is capable of penetrating the hydrophobic stratum corneum to reach the viable epidermis where it can be metabolized. gdch.de

In vitro studies using three-dimensional cultured human skin models, such as the living skin equivalent (LSE), have been employed to study its absorption. cir-safety.orgshinryo-to-shinyaku.com In one such study, a 1% this compound solution was applied to an LSE model mounted in a Franz diffusion cell. The results showed that this compound could penetrate the skin, with the compound being recovered from the skin model itself, indicating absorption. cir-safety.org Another study using excised pig skin also evaluated its absorption, confirming its ability to cross the skin barrier. cir-safety.org These studies collectively show that while this compound is a water-soluble molecule, it can effectively penetrate the skin layers to be available for enzymatic conversion. gdch.demdpi.com

Table 2: Percutaneous Absorption Studies of this compound
Skin ModelTest Substance ConcentrationMethodologyKey FindingSource Index
Three-Dimensional Cultured Human Skin (LSE)1% this compoundModified Franz diffusion cellThis compound was absorbed into the skin model. Recovery rate was 84.56%. cir-safety.org
Excised Pig SkinNot specifiedFranz diffusion assemblyEvaluated in vitro percutaneous absorption. cir-safety.org
In Vivo Human Study2% this compound CreamApplication to legs and forearmsAbsorbed percutaneously and converted to ascorbic acid in the skin. cir-safety.org

Once this compound is hydrolyzed in the extracellular space of the epidermis, the released L-ascorbic acid and its oxidized form, dehydroascorbic acid (DHA), are transported into cells via specific transporter proteins. researchgate.netnih.gov The transport of the reduced form, L-ascorbic acid, is an active process mediated by sodium-dependent vitamin C transporters, specifically SVCT1 and SVCT2. researchgate.netnih.govannualreviews.org These transporters move L-ascorbic acid into the cell against a concentration gradient, allowing cells to accumulate high levels of the vitamin. mdpi.com

The oxidized form, dehydroascorbic acid (DHA), is transported into cells via facilitated diffusion through glucose transporters (GLUTs), primarily GLUT1 and GLUT3. researchgate.netnih.gov Once inside the cell, DHA is rapidly reduced back to L-ascorbic acid, which traps the vitamin within the cell and contributes to its accumulation. researchgate.netmdpi.com This dual-transport mechanism ensures that the L-ascorbic acid released from this compound can be efficiently taken up by dermal cells like keratinocytes and fibroblasts. researchgate.net

The bioavailability of this compound can be significantly enhanced through advanced formulation technologies designed to improve its stability and skin penetration. gdch.denih.gov The challenge with this compound is its high hydrophilicity, which can limit its passage through the lipid-rich stratum corneum. mdpi.comnih.gov

Various delivery systems have been developed to overcome this limitation:

Supramolecular Hydrogels: The incorporation of this compound into a supramolecular hydrogel containing an amphiphilic surfactant has been shown to greatly enhance its skin absorption in ex vivo porcine tissue. nih.govresearchgate.net This type of formulation can help to overcome the skin's barrier function. nih.gov

Liposomes: Encapsulating this compound in liposomes, particularly cationic liposomes, has been shown to improve its uptake and efficacy. controlledreleasesociety.org A study demonstrated that the ability of this compound to inhibit melanin (B1238610) production was significantly enhanced when encapsulated in a cationic liposome (B1194612) compared to the free form. controlledreleasesociety.org

Emulsion Type: The vehicle itself plays a role. The release of ascorbic acid from an oil-in-water (O/W) emulsion is significantly faster than from a water-in-oil (W/O) emulsion. gdch.de

Table 3: Influence of Formulation on this compound Bioavailability
Formulation TechnologyMechanism of EnhancementObserved OutcomeSource Index
Supramolecular HydrogelImproves passage through the skin barrier.Greatly enhanced skin absorption of this compound in ex vivo porcine skin. nih.govresearchgate.net
Cationic LiposomesImproves cellular uptake and efficacy.Significantly enhanced the ability of this compound to inhibit melanin production. controlledreleasesociety.org
Photoacoustic WavesTemporarily perturbs the skin barrier.Enhanced delivery of a 2% this compound gel through pig skin by 15-fold. nih.gov
Oil-in-Water (O/W) EmulsionFacilitates faster release compared to W/O emulsions.Faster release of ascorbic acid from the formulation. gdch.de

Cellular and Molecular Mechanisms of Biological Activity

Antioxidant Mechanisms and Oxidative Stress Mitigation

Ascorbyl glucoside plays a significant role in mitigating oxidative stress through various mechanisms, primarily by neutralizing reactive oxygen species (ROS) and protecting against cellular damage induced by ultraviolet (UV) radiation.

The antioxidant capacity of this compound is not limited to direct scavenging. Its conversion to ascorbic acid allows it to participate in redox cycling, further enhancing its protective effects. nih.gov This sustained release of active vitamin C ensures a prolonged antioxidant presence within the skin. researchgate.net

Exposure to ultraviolet (UV) radiation is a primary cause of extrinsic skin aging and is strongly associated with the generation of ROS, leading to cellular damage. myrto-naturalcosmetics.desimerobio.com this compound has demonstrated a protective effect against this UV-induced damage. simerobio.comspecialchem.com After being converted to ascorbic acid within skin cells, it can significantly reduce the free radicals generated by UV radiation. simerobio.comfourleafcloverbio.com

Studies have shown that pretreatment with this compound can protect cells from the damaging effects of UVC and short-wavelength UVB radiation. nih.govnih.gov This protection is attributed to two main mechanisms: its ability to act as a radical scavenger, reducing initial DNA damage, and its capacity to filter out specific wavelengths of UV light. nih.govnih.gov By mitigating the initial onslaught of UV-induced free radicals, this compound helps to preserve cellular integrity and prevent the downstream consequences of photodamage. myrto-naturalcosmetics.desimerobio.com

The antioxidant activity of this compound is further amplified through its interaction with the body's own antioxidant defense systems. Once converted to ascorbic acid, it can regenerate other important antioxidants, such as vitamin E (α-tocopherol), from their oxidized state. mdpi.com This recycling process allows vitamin E to continue its role in protecting lipid membranes from peroxidation.

Furthermore, ascorbic acid has been shown to stimulate the biosynthesis and activation of key antioxidant enzymes. nih.gov These include superoxide (B77818) dismutase (SOD), catalase (CAT), and glutathione (B108866) peroxidase (GPx), which are crucial for detoxifying various ROS. mdpi.comnih.gov By bolstering these endogenous systems, this compound contributes to a more robust and resilient cellular defense against oxidative stress. nih.gov This synergistic action ensures a comprehensive approach to mitigating the damaging effects of free radicals.

Protection Against UV-Induced Cellular Damage

Regulation of Melanogenesis and Hyperpigmentation Pathways

This compound is widely recognized for its skin-brightening and anti-pigmentation effects, which are primarily achieved through the regulation of melanin (B1238610) synthesis (melanogenesis).

The primary mechanism by which this compound regulates melanogenesis is through the inhibition of tyrosinase, the key enzyme in the melanin production pathway. simerobio.comgoogle.comhzrebtech.comnih.gov After its conversion to ascorbic acid in the skin, it acts as a tyrosinase inhibitor. nih.govchemicalbook.com This inhibition occurs through its ability to reduce quinones to phenols, thereby interfering with the catalytic activity of the enzyme. google.com By suppressing tyrosinase activity, this compound effectively reduces the rate of melanin synthesis. fourleafcloverbio.comchemicalbook.com

The inhibitory effect of this compound on tyrosinase is a critical step in its ability to lighten the skin and reduce the appearance of hyperpigmentation, such as age spots and melasma. myrto-naturalcosmetics.denih.gov

Table 1: Research Findings on Tyrosinase Inhibition by this compound and its Derivatives

Study Focus Compound(s) Key Findings Citations
Tyrosinase Inhibition This compound Exhibits a whitening effect by inhibiting tyrosinase activity in melanocytes. google.com
Skin Whitening This compound Inhibits the overproduction of melanin, visibly reducing hyperpigmentation. myrto-naturalcosmetics.de
Melanin Synthesis This compound Suppresses the activity of tyrosinase, an enzyme involved in melanin synthesis. chemicalbook.com
Depigmenting Effect This compound Acts as a tyrosinase inhibitor, either directly or after conversion to ascorbic acid. nih.gov
Anti-browning Activity Ascorbic Acid Demonstrates strong inhibitory activity against tyrosinase. researchgate.net

In addition to inhibiting tyrosinase, this compound also modulates the intermediates of the melanin synthesis pathway. simerobio.com Specifically, the ascorbic acid released from this compound can reduce dopaquinone (B1195961), a key intermediate in the production of melanin. simerobio.comchemicalbook.com This reduction prevents dopaquinone from being further converted into melanin.

Furthermore, there is an added benefit where dopaquinone is converted back into L-dopa, which can alleviate the formation of melanin and thus reduce skin pigmentation. simerobio.comfourleafcloverbio.comchemicalbook.com This dual action of both inhibiting the initial enzymatic step and acting on subsequent intermediates makes this compound an effective agent in controlling and reducing hyperpigmentation.

Table 2: Research Findings on the Modulation of Melanin Synthesis Intermediates

Study Focus Compound(s) Key Findings Citations
Melanin Formation This compound Reduces dopaquinone, an intermediate in melanin synthesis. simerobio.com
Pigmentation Reduction This compound Converts dopaquinone into L-dopa, alleviating melanin formation. simerobio.com
Melanin Synthesis This compound Reduces the production of dopaquinone. chemicalbook.com
Skin Pigmentation This compound Converts dopaquinone to levodopa, which relieves formed melanin. fourleafcloverbio.com

Impact on Melanocyte Biology and Melanin Content

This compound exerts a notable influence on melanocytes, the specialized cells responsible for producing the pigment melanin. Its primary mechanism in this regard is the inhibition of melanogenesis, the multi-step process of melanin synthesis. This inhibitory action contributes to its recognized skin-brightening effects.

The compound's impact on melanin production is multifaceted. Once this compound penetrates the skin, it is hydrolyzed by the enzyme α-glucosidase, present in skin cells, to release active ascorbic acid. chemicalbook.commyskinrecipes.commcbiotec.com This liberated ascorbic acid then interferes with the melanin synthesis pathway.

Research has demonstrated that this compound can lead to a statistically significant reduction in melanin synthesis in B16 melanoma cells. clinikally.com Studies have shown a sustained effect in lightening the color of melanin, with decreased pigmentation observed over several days of treatment. protecingredia.com In addition to inhibiting the formation of new melanin, there is evidence to suggest that this compound can also reduce the amount of pre-existing melanin. mcbiotec.com

Recent studies have also elucidated an indirect mechanism of action on melanogenesis. This compound has been found to suppress the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF), a senescence-associated secretory phenotype (SASP) factor in keratinocytes. skinident.worldnih.govplos.org By downregulating GM-CSF, which can stimulate melanocytes, this compound indirectly contributes to the reduction of melanin production. skinident.worldnih.govplos.org This highlights a more complex interplay between different skin cells in regulating pigmentation.

Table 1: Summary of Research Findings on the Impact of this compound on Melanocyte Biology and Melanin Content

Study Focus Model System Key Findings Reference(s)
Tyrosinase Inhibition In vitro assays Inhibits tyrosinase activity by interacting with copper ions in the active site. nih.gov
Melanin Synthesis B16 melanoma cells Statistically significant reduction in melanin synthesis. clinikally.com
Dopaquinone Reduction In vitro studies Reduces the production of dopaquinone, an intermediate in melanin synthesis. mdpi.comresearchgate.net
Sustained Pigmentation Reduction B16 melanoma cells Sustained lightening effect on melanin color over several days. protecingredia.com
Indirect Melanogenesis Inhibition Human skin equivalent model & keratinocytes Suppresses the expression of GM-CSF in keratinocytes, leading to reduced melanin production. skinident.worldnih.govplos.org

Promotion of Extracellular Matrix Remodeling and Collagen Synthesis

The extracellular matrix (ECM), particularly its collagen component, is fundamental to the skin's structural integrity and youthful appearance. This compound plays a significant role in promoting ECM remodeling and stimulating collagen synthesis, primarily through its conversion to ascorbic acid.

Role as a Cofactor for Prolyl and Lysyl Hydroxylases

Ascorbic acid is an essential cofactor for the enzymes prolyl hydroxylase and lysyl hydroxylase. nih.govprotecingredia.comnih.govprotecingredia.comlumenlearning.com These enzymes are critical for the post-translational modification of procollagen (B1174764), the precursor to collagen. Specifically, they catalyze the hydroxylation of proline and lysine (B10760008) residues within the procollagen chains. This hydroxylation is a prerequisite for the formation of a stable, triple-helix collagen molecule. mdpi.com Without adequate ascorbic acid, the hydroxylation process is impaired, leading to the production of unstable collagen that is rapidly degraded. lumenlearning.com By providing a stable source of ascorbic acid, this compound ensures the proper functioning of these hydroxylases, thereby supporting the synthesis of mature and functional collagen. protecingredia.comprotecingredia.com

Stimulation of Collagen Gene Expression

Beyond its role as a cofactor, ascorbic acid, and by extension this compound, has been shown to directly stimulate the expression of collagen genes. mdpi.comresearchgate.netnih.gov Research indicates that ascorbic acid can increase the mRNA levels of both type I and type III procollagen in human dermal fibroblasts. nih.govskinident.worldnih.gov This suggests a pre-translational mechanism of action, where the compound upregulates the transcription of the genes that code for these crucial collagen types. nih.gov The sustained release of ascorbic acid from this compound allows for a prolonged stimulation of collagen gene expression, contributing to a more robust and lasting effect on the dermal matrix. chemicalbook.com

Effects on Dermal Fibroblast Proliferation and Activity

Table 2: Research Findings on this compound's Effects on Extracellular Matrix and Collagen

Mechanism Model System Key Findings Reference(s)
Cofactor for Hydroxylases In vitro enzymatic assays Acts as a cofactor for prolyl and lysyl hydroxylases, essential for collagen maturation. nih.govprotecingredia.comnih.govprotecingredia.comlumenlearning.com
Collagen Gene Expression Human dermal fibroblasts Increases steady-state pro-α1(I) and pro-α1(III) collagen mRNA levels. nih.govskinident.worldnih.gov
Fibroblast Proliferation Cultured human skin fibroblasts Enhances cell growth and proliferation. nih.govdergipark.org.tr
Collagen Synthesis Stimulation Cultured human skin fibroblasts Effectively stimulates collagen synthesis at concentrations of 0.1-0.5 mM. nih.gov

Modulation of Gene Expression and Cellular Signaling Pathways

The biological effects of this compound extend to the modulation of gene expression and various cellular signaling pathways, influencing inflammatory responses and cell survival.

Influence on Pro-inflammatory Cytokine Secretion and Apoptosis

This compound has demonstrated anti-inflammatory properties by influencing the secretion of pro-inflammatory cytokines. Research on keratinocytes has shown that this compound can reduce the secretion of interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α), two key cytokines involved in inflammatory processes. myskinrecipes.com This effect is attributed to the ability of the released ascorbic acid to inhibit the activation of nuclear factor kappa B (NF-κB), a transcription factor that plays a central role in regulating the expression of genes involved in inflammation. synergieskin.co.nz

Furthermore, this compound has been shown to have a protective effect against apoptosis, or programmed cell death. It has been found to reduce UV-induced apoptosis. nih.gov Studies have also indicated that this compound can inhibit apoptosis induced by Helicobacter pylori in gastric epithelial cells by modulating mitochondria-dependent apoptotic pathways and restoring mitochondrial function. This anti-apoptotic activity, coupled with its ability to scavenge free radicals, helps to protect cells from various stressors. mcbiotec.com

Table 3: Summary of Findings on this compound's Modulation of Gene Expression and Cellular Signaling

Effect Model System Key Findings Reference(s)
Pro-inflammatory Cytokine Secretion Keratinocytes Reduces the secretion of IL-1β and TNF-α. myskinrecipes.com
Apoptosis Inhibition Gastric epithelial cells; cells exposed to UV radiation Inhibits H. pylori-induced apoptosis via mitochondrial pathway. Reduces UV-induced apoptosis. nih.gov
Cellular Signaling Hepatocytes Induces DNA synthesis and cell proliferation by interacting with the IGF-I receptor site and activating the receptor tyrosine kinase/MAP kinase pathway. nih.govjosai.ac.jp

Transcriptional and Post-transcriptional Regulation of Related Genes

This compound, upon enzymatic hydrolysis to L-ascorbic acid (AA) within the skin, exerts significant influence over the expression of genes crucial for skin health and structure. mcbiotec.comatamanchemicals.com The primary mechanism involves the regulation of collagen synthesis, where AA not only stimulates the transcription of procollagen genes but also enhances the stability of the resulting messenger RNA (mRNA). nih.govdergipark.org.tr

At the transcriptional level, AA has been shown to increase the mRNA expression of procollagen genes, specifically for type I and type III collagen (COL1A1 and COL3A1). nih.govmdpi.com This action boosts the fundamental building blocks available for collagen production in human dermal fibroblasts. mdpi.com Concurrently, at the post-transcriptional stage, AA contributes to the stability of procollagen mRNA, preventing its rapid degradation and thereby allowing for more efficient protein translation. dergipark.org.tr

Beyond collagen, recent studies indicate that this compound can modulate inflammatory and pigmentation pathways through gene regulation. It has been found to inhibit melanogenesis by suppressing the expression of granulocyte-macrophage colony-stimulating factor (GM-CSF), a senescence-associated secretory phenotype (SASP) factor, in keratinocytes. plos.orgplos.org This suppression is achieved by downregulating the upstream p38 and JNK MAP-kinase signaling pathways. plos.orgplos.org Furthermore, AA and its derivatives can downregulate the expression of matrix metalloproteinases (MMPs), enzymes responsible for the degradation of collagen and other extracellular matrix proteins. researchgate.netresearchgate.net

Table 1: Gene and Protein Regulation by this compound (via Ascorbic Acid)

Gene/Protein TargetRegulatory EffectAssociated Biological Outcome
Procollagen (e.g., COL1A1, COL3A1)Upregulation of mRNA transcription. nih.govmdpi.comIncreased synthesis of collagen. nih.govclinikally.com
Procollagen mRNAIncreased stability. dergipark.org.trEnhanced efficiency of collagen protein production. dergipark.org.tr
Matrix Metalloproteinases (MMPs)Downregulation of expression/activity. researchgate.netresearchgate.netReduced degradation of existing collagen. researchgate.net
Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)Suppression of expression in keratinocytes. plos.orgplos.orgInhibition of melanogenesis. plos.org
TyrosinaseInhibition of activity via interaction with copper ions. mdpi.comholistic-cosmetology.comSuppression of melanin production. holistic-cosmetology.com

Potential Epigenetic Regulatory Roles

The influence of this compound extends to the epigenetic level, primarily through the function of its active form, ascorbic acid, as an essential cofactor for a class of enzymes known as α-ketoglutarate-dependent dioxygenases (α-KGDDs). frontiersin.org This family includes enzymes that are critical for demethylating both DNA and histones, thereby regulating gene expression without altering the underlying DNA sequence. nih.govavensonline.org

A key epigenetic role of ascorbic acid is to enhance the activity of Ten-Eleven Translocation (TET) enzymes. frontiersin.orgnih.govmdpi.com TET enzymes are responsible for the oxidative demethylation of DNA, a process that converts 5-methylcytosine (B146107) (5mC), a mark associated with gene silencing, into 5-hydroxymethylcytosine (B124674) (5hmC) and further oxidized forms. mdpi.com This process is a crucial step in active DNA demethylation, leading to the potential reactivation of gene expression. nih.govmdpi.com By serving as a cofactor for TET enzymes, ascorbic acid can facilitate the erasure of epigenetic memory and influence gene expression patterns related to cellular differentiation and function. mdpi.comelifesciences.orgtandfonline.com

In addition to DNA modification, ascorbic acid is a cofactor for the Jumonji C (JmjC) domain-containing histone demethylases. nih.govavensonline.org These enzymes remove methyl groups from histone proteins, another key mechanism for controlling chromatin structure and gene accessibility. nih.gov By participating in the demethylation of both DNA and histones, ascorbic acid appears to be a crucial mediator at the interface of the genome and the environment, with potential roles in development and disease prevention. avensonline.org

Table 2: Epigenetic Regulatory Functions of this compound (via Ascorbic Acid)

Enzyme FamilyEpigenetic MechanismFunctional Consequence
Ten-Eleven Translocation (TET) DioxygenasesCofactor for the oxidation of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC). frontiersin.orgmdpi.comPromotes active DNA demethylation and regulation of gene expression. nih.govmdpi.com
Jumonji C (JmjC) Domain-Containing Histone DemethylasesCofactor for the removal of methyl groups from histones. nih.govavensonline.orgModifies chromatin structure and regulates gene accessibility. nih.gov

Anti-Senescence and Cellular Longevity Mechanisms

This compound demonstrates significant anti-senescence and pro-longevity effects at the cellular level. nih.govresearchgate.net One of its recognized actions is the ability to downregulate the activity of senescence-associated β-galactosidase (SA-β-gal), a key biomarker for cellular senescence. researchgate.netresearchgate.net Studies have shown that this compound is more potent than ascorbic acid in reducing SA-β-gal activity in human dermal fibroblasts exposed to oxidative stress. researchgate.net

The mechanisms contributing to cellular longevity are multifaceted. A critical aspect is the protection and maintenance of telomeres, the protective caps (B75204) at the ends of chromosomes that shorten with each cell division, acting as a biological clock for cellular aging. oatcosmetics.com Research has shown that autooxidation-resistant derivatives of ascorbic acid, such as this compound, can extend the cellular lifespan of human keratinocytes by slowing the age-dependent shortening of telomeres. nih.gov This effect is achieved not by increasing the activity of the telomerase enzyme, but by reducing intracellular reactive oxygen species (ROS), which can damage telomeric DNA. nih.gov Other studies suggest vitamin C may also activate telomerase, the enzyme that can repair and lengthen telomeres. nih.gov

Furthermore, this compound is implicated in modulating the activity of sirtuins, a class of proteins linked to longevity and cellular health. researchgate.netptfarm.pl Specifically, it has been noted as an active substance that can increase the activity of sirtuins, which are involved in regulating metabolism, oxidative stress response, and DNA repair, thereby contributing to the prolonged life of dermal fibroblasts. researchgate.netnih.gov

Table 3: Anti-Senescence and Longevity Mechanisms of this compound

MechanismKey Mediators/MarkersEffect on Cellular Aging
Reduction of Senescence MarkersSenescence-Associated β-galactosidase (SA-β-gal). researchgate.netSuppresses a key biomarker of cellular aging. researchgate.netresearchgate.net
Telomere MaintenanceTelomeres, Reactive Oxygen Species (ROS), Telomerase. nih.govnih.govSlows the rate of telomere shortening by reducing oxidative stress. nih.gov May activate telomerase. nih.gov
Sirtuin ActivationSirtuins (e.g., SIRT1). researchgate.netptfarm.plnih.govEnhances cellular stress resistance and regulation of metabolism, promoting longevity. nih.gov

Advanced Analytical and Research Methodologies

Chromatographic Techniques for Ascorbyl Glucoside and Metabolite Quantification

Chromatographic methods, particularly High-Performance Liquid Chromatography (HPLC), are fundamental in the precise quantification of this compound and its metabolites in various matrices, including cosmetic formulations and biological samples.

High-Performance Liquid Chromatography (HPLC) Applications

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, identification, and quantification of this compound. Its applications are diverse, ranging from quality control of cosmetic products to detailed pharmacokinetic studies.

In cosmetic analysis, HPLC is employed to determine the concentration of this compound in skin whitening and anti-aging creams, lotions, and serums. cir-safety.orgresearchgate.net For instance, a study detected this compound at concentrations of 1.89% and 2.05% in commercial bleaching creams. cir-safety.org The method often involves extraction of the compound from the cosmetic matrix followed by analysis on a C18 reverse-phase column. jfda-online.comgoogle.com The mobile phase composition is critical for achieving optimal separation; a common mobile phase consists of a phosphate (B84403) buffer and an organic modifier like methanol. jfda-online.comnih.gov The pH of the buffer can significantly influence the retention time of this compound, with a lower pH often providing better resolution. jfda-online.com

HPLC is also indispensable for studying the percutaneous absorption and metabolism of this compound. In such studies, HPLC is used to measure the amount of this compound and its primary metabolite, ascorbic acid, in skin layers, receptor fluid from diffusion cells, and biological fluids like blood and urine. cir-safety.orgcir-safety.org For example, after oral administration of this compound to human subjects, HPLC analysis of blood samples showed an increase in serum ascorbic acid levels, indicating in vivo hydrolysis of the glucoside. cir-safety.org Similarly, in vitro studies using skin models have utilized HPLC to quantify the penetration of this compound through the stratum corneum. cir-safety.orgcir-safety.org

The versatility of HPLC allows for the simultaneous determination of this compound along with other active ingredients in cosmetic formulations, such as kojic acid, niacinamide, and arbutin. jfda-online.comresearchgate.netnih.gov This capability is crucial for the comprehensive quality control of multi-component cosmetic products.

Below is an interactive table summarizing various HPLC methods used for the analysis of this compound.

Advanced Detection Methods (e.g., Photodiode Array)

To enhance the specificity and sensitivity of HPLC analysis, advanced detection methods are often coupled with the chromatographic separation. The Photodiode Array (PDA) detector is a powerful tool in the analysis of this compound.

A PDA detector measures the absorbance of the eluent across a wide range of wavelengths simultaneously, providing a complete UV-Vis spectrum of the analyte as it elutes from the HPLC column. nagase.com This spectral information is highly specific and can be used to confirm the identity of this compound by comparing its spectrum with that of a known standard. It also helps to distinguish this compound from other structurally similar compounds or impurities that might co-elute. nagase.com

In the context of cosmetic analysis, HPLC-PDA methods have been developed for the simultaneous determination of this compound and other whitening agents like arbutin, niacinamide, and ethyl ascorbyl ether in various cosmetic products. researchgate.netnih.govresearchgate.net For the detection of this compound, a specific wavelength, typically around 238 nm to 245 nm, is selected for quantification, which corresponds to a high absorbance region for the compound. researchgate.netnih.govresearchgate.net The use of PDA detection ensures good linearity, precision, and recovery for the analytical method. nih.govresearchgate.net

The combination of HPLC with PDA detection provides a robust and reliable analytical platform for both research and quality control purposes in the cosmetic industry. researchgate.netnagase.com

Electrochemical Characterization and Sensing Methods

Electrochemical methods offer a sensitive and rapid alternative for the detection and quantification of this compound. These techniques are based on the electrochemical oxidation of the analyte at the surface of a modified electrode.

Cyclic voltammetry (CV) is a commonly used technique to study the electrochemical behavior of this compound. researchgate.netmdpi.com Studies have shown that this compound can be electrochemically oxidized, producing a measurable current response. researchgate.net The oxidation potential and current are dependent on the electrode material and the composition of the supporting electrolyte. researchgate.net

To enhance the sensitivity and selectivity of detection, various modified electrodes have been developed. For instance, a screen-printed electrode modified with copper-enriched printed circuit-board waste has been used to study the electrocatalytic oxidation of this compound. researchgate.net Another approach involves the use of a glassy carbon electrode modified with a nanocomposite of silver nanoparticles, silver sulfide (B99878) nanoparticles, multi-walled carbon nanotubes, and chitosan. mdpi.comnih.govresearchgate.net These modifications can lead to a significant enhancement in the electrochemical signal and a lowering of the detection limit. researchgate.netmdpi.comnih.gov

Electrochemical sensors based on these modified electrodes have been successfully applied for the determination of this compound in cosmetic products. researchgate.netmdpi.com These sensors can exhibit a linear response over a specific concentration range and have low detection limits. researchgate.netnih.gov For example, a sensor based on a modified glassy carbon electrode showed a linear range for this compound from 1.18 to 11.8 μM with a detection limit of 0.25 μM. mdpi.comnih.gov

The following table provides a summary of different electrochemical methods used for this compound analysis.

In Vitro Cellular and Tissue Culture Models

In vitro models using cultured cells and tissues are invaluable tools for investigating the biological effects of this compound at the cellular and tissue levels, providing insights into its mechanisms of action.

Melanocyte and Fibroblast Cell Line Studies

Studies utilizing melanocyte and fibroblast cell lines have been instrumental in elucidating the effects of this compound on skin pigmentation and collagen synthesis.

In studies with B16 melanoma cells, a murine cell line commonly used to model melanocytes, this compound has been shown to inhibit melanin (B1238610) synthesis. cir-safety.orgdoi.org When these cells are cultured in the presence of this compound, a significant reduction in melanin content is observed. cir-safety.org This inhibitory effect is attributed to the intracellular conversion of this compound to ascorbic acid, which can interfere with the enzymatic activity of tyrosinase, a key enzyme in melanogenesis. mdpi.com

Human skin fibroblasts are used to investigate the effect of this compound on collagen production. Research has demonstrated that this compound can stimulate collagen synthesis in cultured human fibroblasts. cir-safety.orgcir-safety.orgdoi.org This effect is dose-dependent, with effective concentrations typically ranging from 0.1 to 0.5 mM. cir-safety.orgdoi.org Continuous supplementation of fibroblast cultures with this compound has been shown to enhance cell growth. cir-safety.orgdoi.org Furthermore, this compound has been reported to have an anti-senescence effect in human dermal fibroblasts. nih.gov

Three-Dimensional Skin Models and Organotypic Cultures

To more closely mimic the complex structure and physiology of human skin, three-dimensional (3D) skin models and organotypic cultures are employed. These models provide a more realistic environment for studying the percutaneous absorption and biological activity of this compound.

A living skin equivalent model, consisting of human keratinocytes and dermal fibroblasts in a collagen matrix, has been used to study the in vitro percutaneous absorption of this compound. cir-safety.orgcir-safety.orgdoi.org These studies have shown that this compound, being a hydrophilic compound, penetrates the hydrophobic stratum corneum to a limited extent. cir-safety.org However, once it reaches the viable epidermis, it can be hydrolyzed to ascorbic acid. nih.gov

Organotypic cultures of various tissues, such as brain slices and testicular organoids, have also been utilized in research, although direct studies with this compound in these specific models are less common. nih.govnih.govfrontiersin.org These culture systems allow for the investigation of cellular interactions and physiological processes in a tissue-like context. nih.gov For instance, organotypic brain slice cultures have been used to study neurodegenerative diseases, and testicular organoids are used to model testicular maturation and toxicology. nih.govfrontiersin.org The use of this compound in the culture medium of these models can be to provide a stable source of ascorbic acid, which has antioxidant properties. nih.gov

The table below summarizes key findings from studies using in vitro cellular and tissue culture models.

In Vivo Studies and Biotransformation Assessment

The biological activity of this compound is contingent upon its conversion to L-ascorbic acid within the body. In vivo studies in both animal models and humans have been crucial in elucidating the metabolic pathways and confirming its bioavailability.

Mechanistic Investigations in Animal Models

Research utilizing animal models, particularly guinea pigs and rats, has been fundamental in understanding the biotransformation of this compound. These studies have demonstrated that following administration, this compound is effectively hydrolyzed to release active ascorbic acid.

Further investigations into the mechanism have shown that after oral administration to rats and guinea pigs, this compound leads to a significant increase in serum levels of ascorbic acid, while the intact glucoside form is not detectable in the serum, indicating hydrolysis during the absorption process. jst.go.jp The enzymatic basis for this conversion has been identified as α-glucosidase. jst.go.jpnih.gov Tissue homogenates from the small intestine, kidney, and serum of rats, as well as the small intestine and kidney of guinea pigs, exhibited high hydrolytic activity, which was completely inhibited by castanospermine, a specific inhibitor of α-glucosidase. jst.go.jp This confirms that α-glucosidase is the key enzyme responsible for the in vivo hydrolysis of this compound. jst.go.jp Another study detected a metabolite with the same characteristics as this compound in the blood, urine, and liver of guinea pigs within one to two hours of administration, further solidifying the evidence of its systemic absorption and subsequent metabolism. nih.gov

Interactive Data Table: Summary of Animal In Vivo Studies on this compound Biotransformation

Animal Model Administration Route Key Findings Mechanism Source(s)
Guinea Pigs Oral (Dietary) No this compound detected in liver, adrenals, or urine. Ascorbic acid was detected, and its concentration increased with this compound dosage. Metabolized to ascorbic acid. cir-safety.org
Rats & Guinea Pigs Oral Increased serum ascorbic acid levels. Intact this compound was not detectable in serum. Hydrolysis occurs during absorption. jst.go.jp
Rats & Guinea Pigs Intravenous Rapid disappearance of intact this compound from serum, followed by a prolonged increase in serum ascorbic acid. Hydrolysis by α-glucosidase in tissues like the kidney, small intestine, and serum. jst.go.jp
Guinea Pigs & Rats Oral (with Maltose) A metabolite identical to this compound was identified in blood, urine, and liver. Enzymatic α-glucosidation. nih.gov

Controlled Human Subject Research for Mechanistic Insight

While animal studies provide a strong foundation, research involving human subjects is essential to confirm the bioavailability and metabolic pathways in humans. Studies have been conducted to clarify that this compound is hydrolyzed by human intestinal enzymes and is physiologically utilized in a manner similar to orally administered ascorbic acid. cir-safety.org

A comparative study involving eight human subjects and six rats aimed to assess the bioavailability of this compound as ascorbic acid. cir-safety.org The research measured the hydrolyzing activities of human and rat intestinal homogenates, confirming that human intestinal maltase effectively hydrolyzes this compound. cir-safety.org This demonstrates a clear mechanistic pathway for the oral bioavailability of this compound in humans, where it is converted to L-ascorbic acid and utilized by the body. cir-safety.org

Regarding topical application, while it is established that this compound can penetrate the skin, the precise rate of its conversion to ascorbic acid in vivo within human skin is not yet fully known. nih.gov The proposed mechanism for its depigmenting effects involves the inhibition of melanogenesis by interfering with the action of tyrosinase, the rate-limiting enzyme in the process. nih.gov It is believed that ascorbic acid and its derivatives, like this compound, can interact with the copper ions present in the active site of the tyrosinase enzyme, thereby blocking the oxidative reactions required for melanin production. mdpi.com

Interactive Data Table: Human Research on this compound

Study Type Subjects Key Findings Mechanism Source(s)
Comparative Bioavailability 8 Human Subjects, 6 Rats This compound is hydrolyzed by human intestinal homogenates. It is physiologically utilized similarly to orally administered ascorbic acid. Hydrolysis by human intestinal maltase. cir-safety.org
Mechanistic Review (Topical) N/A (Review of existing data) Can penetrate the skin, but the in vivo conversion rate is unknown. Decreases melanin synthesis. Interferes with tyrosinase action, likely by interacting with copper ions in the enzyme's active site. nih.govmdpi.com

Spectroscopic Techniques for Mechanistic Elucidation (e.g., ToF-SIMS for Permeation Studies)

Advanced analytical techniques are critical for visualizing and understanding the mechanistic details of how cosmetic ingredients interact with the skin. Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) is a powerful spectroscopic method that has been employed to study the skin permeation of this compound.

ToF-SIMS is a highly surface-sensitive technique that analyzes the chemical composition of the outermost layer of a sample. ceric-eric.eu It works by bombarding the sample surface with a primary ion beam, which causes secondary ions (molecules and molecular fragments) to be desorbed from the surface. ceric-eric.eumdpi.com These secondary ions are then accelerated into a "time-of-flight" analyzer, and their mass-to-charge ratio is determined by measuring the time it takes for them to reach the detector. ceric-eric.eu This allows for detailed chemical mapping and depth profiling, providing high-resolution 3D chemical images of a compound's localization within a sample, such as skin tissue. researchgate.netnih.gov

A key study successfully utilized ToF-SIMS to generate accurate 3D permeation profiles of this compound in ex vivo porcine skin, which serves as a common model for human skin. researchgate.netnih.gov This research was pivotal as it not only tracked the penetration of the molecule but also directly observed its biotransformation. nih.gov The ToF-SIMS analysis made it possible to detect and track the breakdown of this compound into ascorbic acid within the skin. nih.gov It was demonstrated that this conversion was preserved until the compound reached the targeted epidermal layer, providing crucial mechanistic insight into its topical activity. nih.gov This work highlights the potential of ToF-SIMS to provide detailed, in situ analysis of compound localization and degradation within biological tissues. researchgate.netnih.gov

Interactive Data Table: ToF-SIMS for this compound Permeation Analysis

Technique Sample Objective Key Findings Source(s)
Time-of-Flight Secondary Ion Mass Spectrometry (ToF-SIMS) Ex vivo porcine skin To obtain 3D permeation profiles and track biotransformation. Successfully generated 3D chemical profiles of this compound penetration. Detected and tracked the conversion of this compound into ascorbic acid. Localized the conversion process to the epidermal layer. researchgate.netnih.gov

Comparative Efficacy and Mechanistic Distinctions

Comparison with L-Ascorbic Acid: Mechanistic Parallels and Divergences

L-Ascorbic Acid is the most biologically active form of Vitamin C, renowned for its potent antioxidant effects. formulabotanica.com However, its inherent instability in the presence of water, light, and air presents significant formulation challenges. chemistconfessions.comsciencepublishinggroup.com Ascorbyl Glucoside, a molecule where ascorbic acid is stabilized with glucose, was developed to overcome these stability issues. marketresearchintellect.comnagase.com

The primary difference between L-Ascorbic Acid and this compound lies in their cellular uptake and subsequent conversion. L-Ascorbic Acid is taken up by cells through sodium-dependent Vitamin C transporters (SVCTs). mdpi.comoup.comresearchgate.net In contrast, this compound first needs to be converted into L-Ascorbic Acid to become biologically active. incidecoder.comatamanchemicals.com

Once this compound penetrates the skin, it is hydrolyzed by the enzyme alpha-glucosidase, which is present in the cell membranes of skin cells. atamanchemicals.comchemicalbook.comexponentbeauty.com This enzymatic process cleaves the glucose molecule, releasing pure L-Ascorbic Acid. chemicalbook.comresearchgate.net This conversion is a gradual process, creating a reservoir effect within the skin, which allows for a sustained release of Vitamin C and potentially longer-lasting benefits. atamanchemicals.comatamanchemicals.comletsmakebeauty.com

While in-vitro studies confirm that this compound penetrates the skin and is converted to L-Ascorbic Acid, the exact rate of this conversion in living human skin is still a subject of ongoing research. incidecoder.comatamanchemicals.comwikipedia.org Some research indicates that the percutaneous absorption of ascorbyl phosphates is faster than that of this compound; however, the absorption of this compound is more continuous. gdch.de A study comparing a 1.8% this compound formulation with a 15% L-Ascorbic Acid formulation found that while the absolute amount of ascorbic acid was higher in the skin after applying the L-Ascorbic Acid product, the protective antioxidative effects were similar. nih.gov This suggests that despite a potentially slower conversion rate, this compound effectively delivers the benefits of Vitamin C to the skin. nih.gov

Both L-Ascorbic Acid and this compound exhibit the three primary anti-aging benefits of Vitamin C: antioxidant protection, collagen synthesis, and the fading of hyperpigmentation. incidecoder.comatamanchemicals.com However, the stability and gradual conversion of this compound lead to some differences in their long-term effects.

The sustained release of ascorbic acid from this compound provides prolonged biological activity. chemicalbook.comletsmakebeauty.com One study showed that the excretion of ascorbic acid was sustained for a longer period in subjects administered this compound compared to those given Ascorbyl Phosphate (B84403). nih.govjst.go.jp Furthermore, traces of ascorbic acid were observed in the epidermis three days after the application of this compound. nih.govjst.go.jp This prolonged activity is beneficial for continuous antioxidant protection and collagen stimulation. nih.govclinikally.com In-vitro studies have shown that this compound inhibits melanin (B1238610) synthesis more effectively and provides better protection against UV-induced damage to skin cells than Ascorbyl Phosphate. nih.govjst.go.jp

The enhanced stability of this compound at a wider pH range (5-8) compared to the acidic pH required for L-Ascorbic Acid (below 3.5) also contributes to its formulation flexibility and potentially gentler impact on the skin. atamanchemicals.commdpi.com This makes it a suitable option for individuals with sensitive skin who may experience irritation from the highly acidic nature of pure L-Ascorbic Acid. clinikally.comhealthline.com

FeatureL-Ascorbic AcidThis compound
Stability Highly unstable, degrades with exposure to air, light, and heat. chemistconfessions.comsciencepublishinggroup.comHighly stable in formulations. marketresearchintellect.comchemicalbook.com
Cellular Uptake Direct uptake via Sodium-Dependent Vitamin C Transporters (SVCTs). mdpi.comoup.comPenetrates the skin and is then converted to L-Ascorbic Acid. incidecoder.comatamanchemicals.com
Conversion No conversion needed, it is the active form. formulabotanica.comConverted to L-Ascorbic Acid by the enzyme alpha-glucosidase. chemicalbook.comexponentbeauty.com
Release Mechanism Immediate availability upon application.Gradual, sustained release creating a reservoir effect. atamanchemicals.comletsmakebeauty.com
Biological Effects Potent antioxidant, collagen booster, and skin brightener. formulabotanica.comProvides the same benefits as L-Ascorbic Acid after conversion. incidecoder.comatamanchemicals.com
Long-Term Efficacy Efficacy can be compromised by instability.Sustained release provides prolonged biological activity. letsmakebeauty.comnih.gov
Skin Sensitivity Can be irritating, especially at high concentrations, due to low pH. mdpi.comxeno-naturkosmetik.comGenerally well-tolerated and suitable for sensitive skin. marketresearchintellect.comhealthline.com

Differential Cellular Uptake and Conversion Rates

Comparative Analysis with Other Ascorbic Acid Derivatives

The quest for a stable and effective form of Vitamin C has led to the development of several derivatives, each with unique properties.

Magnesium Ascorbyl Phosphate (MAP) and Sodium Ascorbyl Phosphate (SAP) are water-soluble derivatives known for their stability in formulations, particularly at a neutral pH of around 7. gdch.detypology.commyskinrecipes.com Like this compound, they need to be converted to ascorbic acid in the skin to exert their effects. typology.comsemanticscholar.org This conversion is thought to be carried out by enzymes in the skin, such as alkaline phosphatase. typology.com

Uptake and Efficacy: Research suggests that the percutaneous absorption of ascorbyl phosphates may be faster than that of this compound. gdch.de However, this compound's absorption is noted to be more continuous. gdch.de In terms of efficacy, one study found that this compound was more effective at inhibiting melanin synthesis and preventing UV-induced cellular damage compared to Ascorbyl Phosphate. nih.gov Another comparative study noted that this compound demonstrated superior color retention over both Magnesium Ascorbyl Phosphate and Sodium Ascorbyl Phosphate in an aqueous solution. chemicalbook.com Both MAP and SAP are considered gentler on the skin than L-Ascorbic Acid. garnier.in

Stability: While both this compound and ascorbyl phosphates are more stable than L-Ascorbic Acid, this compound appears to have an edge in stability across a broader pH range. atamanchemicals.com Ascorbyl phosphates are most stable at a pH greater than 7. gdch.detypology.com

Ascorbyl Palmitate and Ascorbyl Tetraisopalmitate are lipophilic (fat-soluble) derivatives of Vitamin C. formulabotanica.comadvancedwellnessco.com This characteristic allows them to penetrate the skin's lipid barrier more readily than hydrophilic (water-soluble) derivatives like this compound. gdch.deadvancedwellnessco.com

Uptake and Efficacy: Due to their lipophilic nature, these derivatives are thought to have enhanced skin penetration. gdch.deadvancedwellnessco.com Once absorbed, they are hydrolyzed to release ascorbic acid. gdch.de However, the stability of these esterified forms can be a concern. Ascorbyl Palmitate, for instance, is less stable than the ascorbyl phosphate salts. gdch.de While it has antioxidant properties, its primary role in many cosmetic formulations is to protect the product itself from oxidation. gdch.de Ascorbyl Tetraisopalmitate is noted for its ability to penetrate the skin quickly, but there is some evidence suggesting it could cause irritation. healthline.com

Hydrophilic vs. Lipophilic: The fundamental difference lies in their solubility. This compound is water-soluble, making it ideal for water-based serums and allowing for pleasant textures. atamanchemicals.com In contrast, lipophilic derivatives are suited for oil-based or anhydrous (water-free) formulations. formulabotanica.comadvancedwellnessco.com Hydrophilic forms are absorbed quickly into the upper layers of the skin, offering immediate hydration and antioxidant benefits on the surface, while lipophilic forms can penetrate deeper to provide more sustained antioxidant protection and stimulate collagen synthesis. advancedwellnessco.com

This compound belongs to a class of compounds known as glycosylated forms of ascorbic acid. wikipedia.org The process involves attaching a sugar molecule (like glucose) to ascorbic acid, typically catalyzed by enzymes such as glycosyltransferase or α-glucosidase. atamanchemicals.comresearchgate.nettandfonline.com This glycosylation enhances stability. nagase.com

One other naturally occurring glycosylated derivative is 2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG), found in the Goji berry plant (Lycium barbarum). mdpi.com It is noted for its enhanced chemical stability and antioxidant properties. mdpi.com The key difference between this and the more common commercial form, 2-O-α-D-glucopyranosyl-L-ascorbic acid (AA-2αG, or this compound), is the stereochemistry of the glycosidic bond. mdpi.com

Research has also explored the synthesis of other monoacyl AA-2G derivatives, which are then hydrolyzed by esterase to AA-2G and subsequently by α-glucosidase to release ascorbic acid, suggesting a multi-step pro-vitamin C action. nih.gov The structural similarity of ascorbic acid to glucose also means it can be involved in glycation reactions with proteins, a process that can be inhibited by vitamin C itself. nih.gov

DerivativeTypeKey Characteristics
Magnesium Ascorbyl Phosphate (MAP) HydrophilicWater-soluble, stable at pH > 7, gentle, good for hydration and brightening. letsmakebeauty.comtypology.comgarnier.in
Sodium Ascorbyl Phosphate (SAP) HydrophilicWater-soluble, stable at ~pH 7, has anti-inflammatory properties, suitable for acne-prone skin. typology.comgarnier.in
Ascorbyl Palmitate (AP) LipophilicFat-soluble, penetrates lipid barrier, less stable than phosphate derivatives. gdch.degarnier.infigshare.com
Ascorbyl Tetraisopalmitate (ATIP) LipophilicOil-soluble, penetrates skin rapidly, may cause irritation in some cases. healthline.comtheordinary.com
2-O-β-D-glucopyranosyl-L-ascorbic acid (AA-2βG) HydrophilicNatural glycosylated form found in Goji berries, noted for stability and antioxidant activity. mdpi.com

Ascorbyl Palmitate and Ascorbyl Tetraisopalmitate

Synergistic Interactions with Other Bioactive Compounds

The efficacy of this compound in dermatological applications can be significantly enhanced when formulated with other bioactive compounds. These synergistic interactions arise from complementary mechanisms of action, leading to improved antioxidant capacity, superior skin lightening effects, and augmented collagen synthesis. This section explores the combinatorial effects of this compound with other antioxidants, skin lightening agents, and collagen-boosting compounds.

Combinatorial Effects with Antioxidants (e.g., Vitamin E, Ferulic Acid)

Antioxidants often exhibit a synergistic relationship when combined, and this compound is no exception. nih.govatamanchemicals.comatamanchemicals.com Its partnership with other common antioxidants such as vitamin E (alpha-tocopherol) and ferulic acid leads to a more robust defense against oxidative stress. nih.govatamanchemicals.comatamanchemicals.com This enhanced activity is largely due to the regenerative capabilities of these antioxidants. Ascorbic acid, the active form of this compound upon enzymatic hydrolysis in the skin, can regenerate the oxidized form of vitamin E, allowing it to continue its protective functions. rjtcsonline.com Ferulic acid, a potent plant-based antioxidant, is particularly effective at stabilizing both vitamin C and E, preventing their rapid degradation upon exposure to light and air. nih.govletsmakebeauty.comacofp.org

This synergistic trio not only improves the chemical stability of the formulation but also provides significantly greater photoprotection than any of the individual antioxidants alone. nih.gov Research has demonstrated that a combination of L-ascorbic acid (15%), alpha-tocopherol (B171835) (1%), and ferulic acid (0.5%) can double the photoprotection of skin against solar-simulated irradiation. nih.gov This combination has been shown to reduce erythema and the formation of sunburn cells, offering enhanced protection against photoaging and other forms of sun damage. nih.govresearchgate.net The combination of ferulic acid with vitamins C and E can increase photoprotective activity by up to eight times.

Enhanced Photoprotection with Antioxidant Combination
TreatmentLevel of PhotoprotectionKey Findings
Vehicle (Placebo)BaselineNo significant protection against UV-induced damage.
Vitamin C + E Solution4-foldProvides a notable level of photoprotection. nih.gov
Vitamin C + E + Ferulic Acid Solution~8-foldDoubles the photoprotective effect compared to the Vitamin C + E combination. nih.govletsmakebeauty.com

Synergism with Skin Lightening Agents (e.g., Niacinamide, 4-Butylresorcinol)

When combined with other skin lightening agents, this compound contributes to a multi-pathway approach to treating hyperpigmentation, often yielding superior results. A notable synergistic pairing is with niacinamide (vitamin B3). clinikally.com While this compound works by inhibiting tyrosinase activity to reduce melanin production, niacinamide primarily inhibits the transfer of melanosomes from melanocytes to keratinocytes. embassyofbeauty.co.ukelchemy.com This dual-action approach—tackling both the production and the transfer of melanin—can lead to more effective and visible skin brightening and a more even skin tone. clinikally.comelchemy.com Clinical studies have shown that formulations containing both this compound and niacinamide can significantly reduce hyperpigmented spots. researchgate.netnih.govnih.gov

Another potent combination is with 4-butylresorcinol (B146731), a highly effective tyrosinase inhibitor. mdpi.comnih.gov Comparative studies have demonstrated that 4-butylresorcinol is a more potent inhibitor of human tyrosinase than many other common lightening agents. nih.gov Formulations that include both this compound and 4-butylresorcinol can therefore offer a powerful approach to managing pigmentation disorders by strongly inhibiting the key enzyme in melanogenesis. mdpi.comresearchgate.netresearchgate.net

Comparative Tyrosinase Inhibition of Skin Lightening Agents
CompoundTyrosinase Inhibition (IC50)Mechanism of Action
This compoundNot specified as a direct potent inhibitor in some studies, acts after conversion to Ascorbic Acid mdpi.comInhibits tyrosinase activity after conversion to ascorbic acid. mdpi.comresearchgate.net
4-Butylresorcinol21 µmol/L nih.govPotent competitive inhibitor of tyrosinase. nih.govmdpi.comipp.pt
Kojic Acid~500 µmol/L nih.govInhibits tyrosinase. nih.gov
HydroquinoneWeak inhibitor in the millimolar range nih.govInhibits tyrosinase. nih.gov

Enhanced Collagen Production with Glycine (B1666218) Analogs

This compound's role in promoting collagen synthesis can be synergistically amplified when combined with specific amino acid analogs, particularly those of glycine. nih.govmdpi.com Collagen is a protein rich in glycine, and the availability of this amino acid can be a limiting factor in its synthesis. mdpi.comresearchgate.net Studies on human dermal fibroblasts have shown that the combination of ascorbic acid derivatives, including this compound, with glycinamide (B1583983) results in a synergistic enhancement of collagen production. nih.govnih.govresearchgate.net

In one in-vitro study, it was found that while this compound alone at a concentration of 1 mM enhanced collagen production, its effect was further potentiated when co-treated with glycinamide. nih.govnih.gov This combination was shown to increase both mRNA and protein levels of collagen to a level comparable to that of Transforming Growth Factor-β1 (TGF-β1), a potent growth factor known to stimulate collagen synthesis, but without affecting cell differentiation into myofibroblasts. nih.govnih.govresearchgate.net

Synergistic Effect of this compound and Glycinamide on Collagen Production in Human Dermal Fibroblasts
Treatment (at 1 mM)Effect on Collagen ProductionKey Findings
ControlBaselineRepresents the normal level of collagen production.
This compoundEnhancedStimulates collagen production. nih.govmdpi.comnih.gov
GlycinamideEnhancedEffectively enhances collagen production, more so than glycine itself. mdpi.comnih.gov
This compound + GlycinamideSynergistically EnhancedThe combination leads to a significantly greater increase in collagen production than either compound alone. nih.govnih.govresearchgate.netresearchgate.net

Future Research Trajectories and Scholarly Considerations

Elucidation of Precise In Vivo Conversion Rates and Bioavailability

Future research should focus on:

Quantitative Analysis: Developing and applying sensitive analytical methods to accurately quantify the concentration of both Ascorbyl Glucoside and L-ascorbic acid in different layers of the skin (stratum corneum, epidermis, and dermis) over time following topical application.

Comparative Studies: Conducting direct comparative studies between this compound and other vitamin C derivatives to understand their relative bioavailability and conversion efficiencies.

Influence of Formulation: Investigating how different formulation characteristics (e.g., pH, vehicle, penetration enhancers) impact the percutaneous absorption and subsequent enzymatic conversion of this compound. mitochon.it

Table 1: Research Focus on In Vivo Conversion and Bioavailability

Research AreaObjectiveMethodology
Quantitative AnalysisTo determine the precise rate and efficiency of this compound conversion to L-ascorbic acid in the skin.High-Performance Liquid Chromatography (HPLC), Mass Spectrometry. cir-safety.orgcir-safety.org
Comparative StudiesTo compare the bioavailability of this compound with other vitamin C derivatives.In vivo skin microdialysis, tape stripping.
Formulation ImpactTo understand how formulation affects penetration and conversion.Franz diffusion cell studies, confocal Raman microscopy. cir-safety.org

Investigation of Dose-Response Relationships and Optimal Concentrations in Mechanistic Studies

The biological effects of this compound, such as collagen synthesis stimulation and antioxidant protection, are concentration-dependent. cir-safety.orgcir-safety.org In vitro studies have demonstrated its efficacy in stimulating collagen synthesis in human skin fibroblasts at concentrations ranging from 0.1 to 0.5 mM. cir-safety.orgcir-safety.orgresearchgate.net Furthermore, it has been shown to suppress UVB-induced cytotoxicity in a dose-dependent manner (0.5 to 5 mM). cir-safety.orgcir-safety.org

Future research should aim to:

Define Optimal Concentrations: Systematically investigate the dose-response relationship for various biological endpoints, including collagen production, antioxidant capacity, and inhibition of melanogenesis, to identify the optimal concentration range for maximum efficacy.

Mechanistic Thresholds: Determine the minimum concentration of this compound required to elicit specific cellular responses and the concentration at which these effects plateau or potentially become less favorable.

Clinical Correlation: Correlate the concentrations used in mechanistic studies with those found in commercially available products and clinical trial data to bridge the gap between laboratory findings and real-world applications. Effective concentrations in products typically range from 1% to 5%. clinikally.com For brightening and reducing pigmentation, concentrations around 5% are often recommended. cityskinclinic.com

Table 2: Dose-Response Findings for this compound

Biological EffectEffective Concentration Range (In Vitro)Cell TypeReference
Collagen Synthesis Stimulation0.1 - 0.5 mMHuman Skin Fibroblasts cir-safety.orgcir-safety.orgresearchgate.net
Suppression of UVB-induced Cytotoxicity0.5 - 5 mMHaCaT Human Keratinocytes cir-safety.orgcir-safety.org
Inhibition of Melanin (B1238610) Pigmentation2 mmol/lB16 Melanoma Cells cir-safety.orgcir-safety.org

Exploration of Novel Delivery Systems for Enhanced Cellular Targeting

The hydrophilic nature of this compound can limit its penetration through the lipid-rich stratum corneum. cir-safety.orgnih.gov To overcome this, the development of advanced delivery systems is a promising area of research.

Future research trajectories include:

Nanoencapsulation: Investigating the use of nanocarriers, such as liposomes and nanoparticles, to improve the stability, penetration, and controlled release of this compound into deeper skin layers. amazon.com.belipoid-kosmetik.comresearchgate.net Liposomal formulations have been shown to enhance the skin penetration and cellular absorption of ascorbic acid. nih.gov

Photoacoustic Waves: Exploring physical enhancement techniques, like photoacoustic waves, which have been shown to increase the dermal delivery of this compound by up to 15-fold in ex vivo pig skin models. nih.govresearchgate.net

Targeted Delivery: Designing delivery systems that can specifically target certain cell types, such as melanocytes for hyperpigmentation treatment or fibroblasts for anti-aging purposes, to maximize the therapeutic effect and minimize off-target effects.

Table 3: Novel Delivery Systems for this compound

Delivery SystemMechanism of EnhancementPotential BenefitReference
LiposomesImproves penetration through the stratum corneum and enhances stability.Increased bioavailability and sustained release. nih.govlipoid-kosmetik.com
NanoencapsulationEncapsulates the active ingredient to protect it and facilitate deeper skin penetration.Improved absorption and targeted delivery. amazon.com.beresearchgate.net
Photoacoustic WavesTemporarily perturbs the skin barrier to increase permeability.Significantly enhanced dermal delivery. nih.govresearchgate.net
GlucospanlasticsFlexible vesicles that can enhance skin permeation and drug deposition.Improved delivery and potential for co-delivery of other actives. rsc.orgrsc.org

Deeper Characterization of Gene Regulatory and Epigenetic Modulations

Ascorbic acid, the active form of this compound, is known to influence gene expression, including the stimulation of procollagen (B1174764) mRNA. pureandcare.comnih.gov However, the specific gene regulatory and epigenetic effects of this compound itself are not fully understood.

Future scholarly considerations should involve:

Transcriptomic Analysis: Employing techniques like RNA sequencing to obtain a comprehensive profile of the genes that are up- or down-regulated in skin cells following treatment with this compound.

Epigenetic Investigations: Exploring whether this compound can induce epigenetic modifications, such as changes in DNA methylation or histone acetylation, which could have long-term effects on skin health and appearance.

Signaling Pathway Elucidation: Identifying the specific signaling pathways that are modulated by this compound to mediate its effects on gene expression. For instance, studies have shown that it can suppress GM-CSF expression in keratinocytes by downregulating the p38 and JNK MAP-kinase pathways. plos.org

Advanced Mechanistic Studies on Diverse Biological Pathways

The biological activities of this compound extend beyond its well-known antioxidant and collagen-boosting properties. It has been implicated in various other cellular processes.

Advanced mechanistic studies should focus on:

Anti-inflammatory Pathways: Investigating the precise mechanisms by which this compound exerts its anti-inflammatory effects, such as the modulation of pro-inflammatory cytokine secretion. pureandcare.com Research in keratinocytes has shown that it can reduce the secretion of IL-1β and TNF-α. myskinrecipes.com

Cell Proliferation and Signaling: Exploring its role in cell proliferation and signaling pathways. Studies in rat hepatocytes have shown that this compound can induce DNA synthesis and cell proliferation by interacting with the IGF-I receptor and activating the receptor tyrosine kinase/MAP kinase pathway. nih.govjosai.ac.jp

Interaction with other Actives: Studying the synergistic or antagonistic effects of combining this compound with other common skincare ingredients to develop more effective and comprehensive formulations.

Q & A

Q. What methodologies are recommended for quantifying ascorbyl glucoside stability under varying pH and temperature conditions?

Stability studies should include HPLC or LC-MS to monitor degradation kinetics. This compound is sensitive to acidic environments; optimal stability is observed at pH 6.5 (adjusted with 10% KOH) and temperatures ≤40°C during formulation . Accelerated stability testing (e.g., 40°C/75% RH) over 12 weeks can predict shelf-life, with degradation products analyzed via mass spectrometry .

Q. How does enzymatic hydrolysis of this compound influence its bioavailability in cellular models?

this compound requires β-glucosidase or skin microbiota for hydrolysis into free ascorbic acid. In vitro studies using keratinocyte cultures or ex vivo skin models should pre-treat samples with β-glucosidase to measure liberated ascorbic acid via spectrophotometry (e.g., Folin-Ciocalteu assay) . Control experiments must account for endogenous enzyme activity in biological matrices .

Q. What are the validated analytical techniques for distinguishing this compound from its degradation byproducts?

Reverse-phase HPLC with UV detection (λ = 245 nm) is standard. For complex matrices (e.g., serum), tandem mass spectrometry (LC-MS/MS) with isotopically labeled internal standards (e.g., deuterated this compound) improves specificity and quantitation limits . Method validation should include recovery rates (≥85%) and inter-day precision (RSD < 10%) .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported antioxidant efficacy of this compound across studies?

Discrepancies often arise from variations in experimental design:

  • Cell type specificity : Fibroblasts vs. keratinocytes may metabolize the compound differently due to β-glucosidase expression levels.
  • Delivery systems : Liposomal encapsulation vs. aqueous solutions alter penetration and hydrolysis rates.
  • Assay interference : Direct antioxidant assays (e.g., DPPH) may not distinguish between intact this compound and liberated ascorbic acid. Standardize protocols using validated cell lines (e.g., HaCaT) and include controls for enzymatic activity .

Q. What experimental strategies optimize this compound’s synergism with niacinamide in melanogenesis inhibition?

Co-application studies should employ:

  • Dose-response matrices : this compound (0.5–2%) + niacinamide (2–5%) in 3D melanocyte-keratinocyte co-cultures.
  • Endpoint multiplexing : Tyrosinase activity (Mushroom tyrosinase assay), melanin quantification (absorbance at 405 nm), and ROS scavenging (DCFH-DA fluorescence).
  • pH monitoring : Maintain formulation pH at 5.5–6.5 to prevent niacinamide conversion to niacin .

Q. Why do some studies report limited transdermal penetration of this compound despite its hydrophilic properties?

Conflicting data may reflect differences in:

  • Skin model integrity : Ex vivo human skin vs. rodent models exhibit divergent stratum corneum permeability.
  • Vehicle composition : Ethosomes or propylene glycol enhance penetration by disrupting lipid bilayers.
  • Analytical sensitivity : Radiolabeled this compound (¹⁴C-tracking) provides more accurate penetration profiles than indirect methods .

Methodological Guidance for Data Interpretation

Q. How should researchers address variability in this compound’s anti-glycation effects across in vitro and in vivo models?

  • In vitro : Use glycated bovine serum albumin (BSA) with methylglyoxal and measure AGEs (advanced glycation end-products) via fluorescence (λex 370 nm, λem 440 nm).
  • In vivo : Combine topical this compound with UVB irradiation in murine models, followed by skin biopsy immunohistochemistry (anti-CML antibodies). Normalize data to baseline glycation levels and report inter-subject variability .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.